molecular formula C21H15F3N4O2 B2482803 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide CAS No. 847388-08-3

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2482803
CAS No.: 847388-08-3
M. Wt: 412.372
InChI Key: AJCPTRLOSXLZIK-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The imidazo[1,2-a]pyrimidine moiety in this compound is particularly significant due to its presence in various biologically active molecules and pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Activity

Research on imidazo[1,2-a]pyrimidine derivatives has explored their synthesis and biological activities, including their potential as antiulcer, antiviral, and antibacterial agents. For example, a study by Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential cytoprotective antiulcer properties, though they did not exhibit significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Another research by Hamdouchi et al. (1999) designed and prepared a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as antirhinovirus agents, demonstrating the importance of stereochemistry in the antiviral activity of these compounds (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Antineoplastic Activity

The synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives for their antineoplastic activity have been a focus of some studies. Abdel-Hafez (2007) reported on the synthesis of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, with some compounds showing variable degrees of antineoplastic activity against cell lines tested (Abdel-Hafez, 2007).

Anti-Inflammatory and Analgesic Agents

Research into the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives has also extended to their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Environmental and Sensor Applications

Moreover, the applications of imidazo[1,2-a]pyrimidine derivatives extend beyond medicinal chemistry. For instance, Rawat and Rawat (2018) developed a fluorescent sensor for zinc ion detection using synthesized imidazo[1,2-a]pyrimidine compounds, highlighting the versatility of these molecules in environmental monitoring and chemical sensing (Rawat & Rawat, 2018).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the importance of imidazopyridines in medicinal chemistry, it could be of interest for drug discovery .

Preparation Methods

The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core followed by functionalization at specific positions to introduce the methoxyphenyl and trifluoromethylbenzamide groups. Reaction conditions often involve the use of strong bases, transition metal catalysts, and controlled temperatures to achieve high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide, as well as catalysts such as

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-18-7-6-13(17-12-28-9-3-8-25-20(28)27-17)11-16(18)26-19(29)14-4-2-5-15(10-14)21(22,23)24/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCPTRLOSXLZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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